molecular formula C11H11BrO B069050 2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 169192-93-2

2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No. B069050
M. Wt: 239.11 g/mol
InChI Key: XXOUVYNCUSZBHH-UHFFFAOYSA-N
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Description

“2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is a chemical compound with the molecular formula C11H11BrO . It has a molecular weight of 239.11 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4H2 . This indicates that the compound has a cyclic structure with a bromine atom attached.


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one”. More research is needed in this area.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis and Characterization :

    • Edder et al. (2019) synthesized a novel compound related to 2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one. This compound was characterized using NMR, FT-IR spectroscopy, and X-ray diffraction, providing insight into its molecular structure and electronic properties (Edder et al., 2019).
  • Pharmacological Applications :

    • Benner et al. (2014) explored a novel class of GluN2B-selective NMDA receptor antagonists based on the benzo[7]annulene scaffold. These compounds showed high neuroprotective potential and could be of interest for treating various neuronal disorders (Benner et al., 2014).
  • Chemical Properties and Reactions :

    • The study by Balcı et al. (2007) investigated the bromination reaction of a similar compound, focusing on the effect of double bond pyramidalization on the bromination process. This research provides insight into the chemical behavior of such compounds (Balcı et al., 2007).
    • Rong et al. (2012) reported an efficient synthesis of 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitriles, highlighting the compound's role in forming electron donor-acceptor systems (Rong et al., 2012).
  • Structural Analogs and Derivatives :

    • Learmonth et al. (1997) explored the synthesis and utilization of 6-aminotetrahydrobenzo[7]annulenes, which are structural analogs of the compound . This study expands the understanding of the chemical space around these compounds (Learmonth et al., 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

properties

IUPAC Name

2-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOUVYNCUSZBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437234
Record name 2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

CAS RN

169192-93-2
Record name 2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-(3-Bromo-phenyl)-pentanoic acid (6 g, 23 mmol) in chlorobenzene (300 mL) was added PPA (18 g) and the mixture was heated to reflux for 8 h. The mixture was cooled to rt and filtered. The filtrate was concentrated under reduced pressure then purified by silica gel chromatography using a solvent system of 10:1 petroleum ether/EtOAc to give 2-bromo-6,7,8,9-tetrahydro-benzocyclohepten-5-one (2.4 g, 42.9%). MS ESI calcd for C11H11BrO [M+H]+ 239, found 239.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 5
2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 6
2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Citations

For This Compound
1
Citations
Y Tian, MA Shehata, SJ Gauger… - Journal of Medicinal …, 2022 - ACS Publications
Ca 2+ /calmodulin-dependent protein kinase II alpha (CaMKIIα) is a brain-relevant kinase and an emerging drug target for ischemic stroke and neurodegenerative disorders. Despite …
Number of citations: 2 pubs.acs.org

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